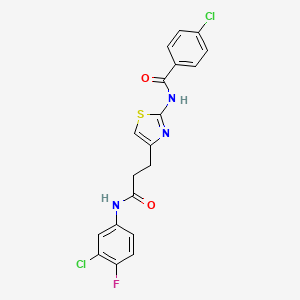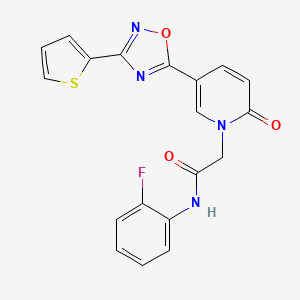![molecular formula C20H15BrN4O2 B2392647 2-[2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one CAS No. 1112310-13-0](/img/structure/B2392647.png)
2-[2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a bromophenyl group, an oxadiazole ring, and a pyridazine ring. These groups are common in many biologically active compounds and materials .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole and pyridazine rings. This could potentially be achieved through cyclization reactions involving the appropriate precursors .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bromophenyl, oxadiazole, and pyridazine groups. The bromine atom on the phenyl ring would be expected to have a significant impact on the electronic properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom on the phenyl ring could be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point .作用機序
The mechanism of action of 2-[2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells, including the MAPK/ERK and PI3K/AKT pathways. It has also been shown to inhibit the activity of certain enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and reduce oxidative stress. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of 2-[2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one is its high potency and selectivity for its target molecules. This makes it a valuable tool for investigating various signaling pathways and enzymes in cells. However, its complex synthesis and limited availability can be a limitation for lab experiments.
将来の方向性
There are several future directions for research on 2-[2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and inflammation. Further studies are needed to investigate its efficacy and safety in animal models and clinical trials. Another area of interest is its use as a tool for investigating various signaling pathways and enzymes in cells. Future studies can focus on identifying its specific targets and elucidating its mechanism of action.
合成法
The synthesis of 2-[2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one involves a multi-step process that requires the use of specialized equipment and reagents. The synthesis typically involves the condensation of 4-bromobenzohydrazide and 3-(2-bromoethyl)-1,2,4-oxadiazole, followed by cyclization with 2-phenyl-3,6-dihydro-1H-pyridazin-3-one. The final product is purified using various techniques, including column chromatography and recrystallization.
科学的研究の応用
2-[2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one has been extensively studied for its potential applications in various scientific fields. One of its most promising applications is in the field of medicinal chemistry, where it has been investigated for its potential use as a therapeutic agent for various diseases, including cancer and inflammation.
Safety and Hazards
特性
IUPAC Name |
2-[2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2/c21-16-8-6-15(7-9-16)20-22-18(27-24-20)12-13-25-19(26)11-10-17(23-25)14-4-2-1-3-5-14/h1-11H,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMJCLSANHCLPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate](/img/structure/B2392564.png)
![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2392565.png)
![methyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2392566.png)


![7-nitro-2-[2-(1-pyrrolidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2392573.png)
![(4-(3,4-dichlorophenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2392575.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2392576.png)
![3-Methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3,4-dihydroquinazolin-4-one](/img/structure/B2392577.png)

![N-[1-[3-(2-Oxoimidazolidin-1-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2392580.png)

![N-{[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2392582.png)
